N,N'-bis(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide
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Overview
Description
N~4~,N~5~-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Amidation: The final step involves the formation of the dicarboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N~4~,N~5~-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N4,N~5~-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N~4~,N~5~-BIS(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
- N~4~,N~5~-BIS(5-CHLORO-2-METHOXYPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Uniqueness
N~4~,N~5~-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE is unique due to the presence of both 5-chloro-2-methoxyphenyl groups and the specific substitution pattern on the pyrazole ring. This structural uniqueness can result in distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C20H18Cl2N4O4 |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
3-N,4-N-bis(5-chloro-2-methoxyphenyl)-2-methylpyrazole-3,4-dicarboxamide |
InChI |
InChI=1S/C20H18Cl2N4O4/c1-26-18(20(28)25-15-9-12(22)5-7-17(15)30-3)13(10-23-26)19(27)24-14-8-11(21)4-6-16(14)29-2/h4-10H,1-3H3,(H,24,27)(H,25,28) |
InChI Key |
UNKOCLPBPYMDEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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